Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves several steps, including the preparation of the cyclohexane ring and the introduction of the amino and carboxylic acid groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
- 4-amino-2-methylcyclohexanol
- 2-methylcyclohexanecarboxylic acid
Uniqueness
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(1S,2R,4R)-4-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h5-7H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-,7+;/m1./s1 |
Clé InChI |
WVDBXEMRJRKDJF-IXUZKAFRSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CC[C@@H]1C(=O)O)N.Cl |
SMILES canonique |
CC1CC(CCC1C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.